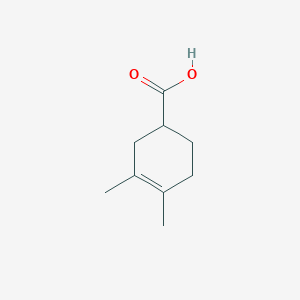

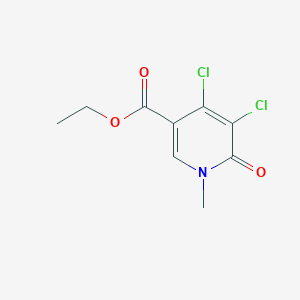

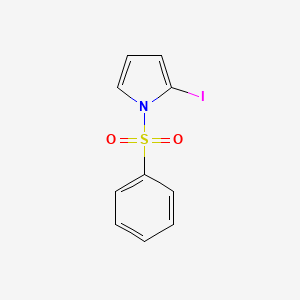

N-(4-aminophenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-3-methoxybenzamide (APMBA) is an important compound in the field of organic chemistry. It is a member of the benzamide family and is used in many scientific research applications. APMBA is a versatile compound that has been used in a variety of research areas, ranging from drug discovery and development to biochemistry and physiology. It is also used in the laboratory for a variety of purposes, including synthesis, analysis, and experimentation.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research by Karabulut et al. (2014) on a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, focused on understanding its molecular structure and the influence of intermolecular interactions on its geometry through crystallographic data and DFT calculations. This study offers insights into the compound's crystallization and molecular behavior, which could be relevant for the design and synthesis of related benzamide derivatives (Karabulut et al., 2014).

Antioxidant Activity

A study conducted by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3-methoxybenzamide, demonstrating their potential as powerful antioxidants through their free radical scavenging activity. This research underscores the importance of understanding electrochemical behaviors for developing effective antioxidant agents (Jovanović et al., 2020).

Antiviral Properties

The antiviral potential of N-phenylbenzamide derivatives against Enterovirus 71 was investigated by Ji et al. (2013), highlighting a specific derivative's activity at low micromolar concentrations. Although the study focused on a different derivative, it suggests that structurally related compounds like N-(4-aminophenyl)-3-methoxybenzamide could be explored for antiviral applications (Ji et al., 2013).

Synthesis of Isoquinolinones

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for 3-amino-4-arylisoquinolinones using N-methoxybenzamides, demonstrating a novel approach to generating complex molecular architectures. This synthesis route could potentially apply to the creation of derivatives of N-(4-aminophenyl)-3-methoxybenzamide for various research purposes (Li et al., 2019).

Pharmaceutical Properties Improvement

Research by Haydon et al. (2010) on enhancing the pharmaceutical properties of benzamide inhibitors for bacterial cell division protein FtsZ highlights the ongoing efforts to modify benzamide derivatives for improved therapeutic efficacy. Such studies provide a foundation for further modification and improvement of compounds like N-(4-aminophenyl)-3-methoxybenzamide (Haydon et al., 2010).

properties

IUPAC Name |

N-(4-aminophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBNRULQOPKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)